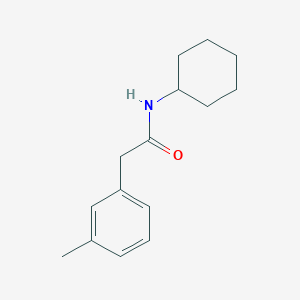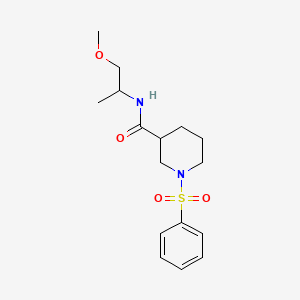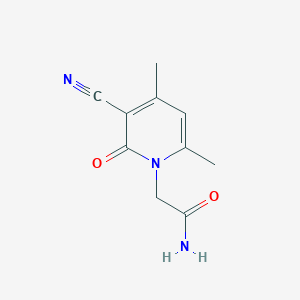![molecular formula C19H14BrNO2 B5432399 2-(4-bromophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5432399.png)
2-(4-bromophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-3-[5-methoxy-2-(2-propyn-1-yloxy)phenyl]acrylonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of acrylonitrile and is commonly referred to as BPPA.
Mécanisme D'action
The mechanism of action of BPPA is not fully understood, but it is believed to involve the interaction of the compound with specific receptors in the body. BPPA has been shown to bind to the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
Studies have shown that BPPA has a range of biochemical and physiological effects. It has been shown to induce the expression of genes involved in detoxification and metabolism, as well as to modulate immune responses. BPPA has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BPPA in lab experiments is its excellent electron-transporting and light-emitting properties. This makes it a useful tool for studying electronic and optoelectronic devices. However, one limitation of using BPPA is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on BPPA. One area of interest is the development of new synthetic methods for the compound that are more cost-effective and environmentally friendly. Another area of interest is the study of the compound's interactions with specific receptors in the body, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of BPPA and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of BPPA involves the reaction of 4-bromoacetophenone with 2-propyn-1-ol to form 2-(4-bromophenyl)-3-prop-2-yn-1-ol. This intermediate is then reacted with 5-methoxy-2-(2-propyn-1-yloxy)benzaldehyde in the presence of a base to form BPPA.
Applications De Recherche Scientifique
BPPA has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been shown to exhibit excellent electron-transporting and light-emitting properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Propriétés
IUPAC Name |
(E)-2-(4-bromophenyl)-3-(5-methoxy-2-prop-2-ynoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO2/c1-3-10-23-19-9-8-18(22-2)12-15(19)11-16(13-21)14-4-6-17(20)7-5-14/h1,4-9,11-12H,10H2,2H3/b16-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHCGYMXMVTNRP-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC#C)C=C(C#N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC#C)/C=C(/C#N)\C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-fluorophenyl)acryloyl]-5-methoxyphenyl 4-nitrobenzoate](/img/structure/B5432319.png)
![N-1,3-benzodioxol-5-yl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5432320.png)

![7-(2,4-dimethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432345.png)
![6-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5432351.png)
![N-methyl-2-oxo-2-[2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanamine](/img/structure/B5432356.png)
![4-({3-[(cyclohexylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5432366.png)
![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-5-(hydroxymethyl)-2-furamide](/img/structure/B5432377.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5432378.png)


![2-{4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}propanoic acid](/img/structure/B5432406.png)
![1-[(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-3-methoxypropan-2-ol](/img/structure/B5432412.png)
![4-(4-bromobenzoyl)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5432417.png)